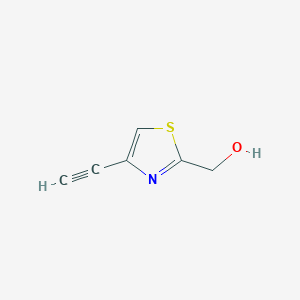
(4-Ethynylthiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolemethanol,4-ethynyl- is a chemical compound with the molecular formula C6H5NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolemethanol,4-ethynyl- typically involves the reaction of thiazole derivatives with ethynylating agents. One common method is the reaction of 2-thiazolemethanol with ethynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Thiazolemethanol,4-ethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
2-Thiazolemethanol,4-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions to form various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Thiazolemethanol,4-ethynyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Thiazolemethanol,4-ethynyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antifungal properties.
類似化合物との比較
Similar Compounds
2-Thiazolemethanol,4-methyl-: Similar structure but with a methyl group instead of an ethynyl group.
2-Thiazolemethanol,4-phenyl-: Contains a phenyl group instead of an ethynyl group.
2-Thiazolemethanol,4-chloro-: Contains a chloro group instead of an ethynyl group.
Uniqueness
2-Thiazolemethanol,4-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The ethynyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
特性
分子式 |
C6H5NOS |
|---|---|
分子量 |
139.18 g/mol |
IUPAC名 |
(4-ethynyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C6H5NOS/c1-2-5-4-9-6(3-8)7-5/h1,4,8H,3H2 |
InChIキー |
IGXZUEUIJGIZPK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CSC(=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)
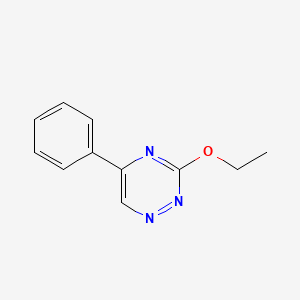

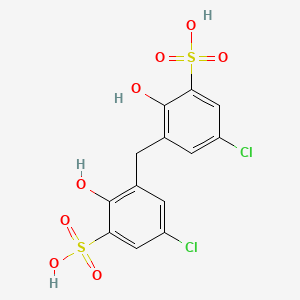
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
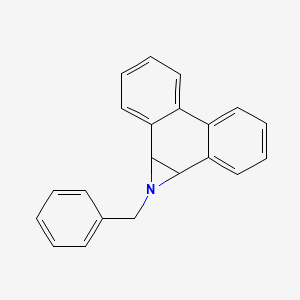
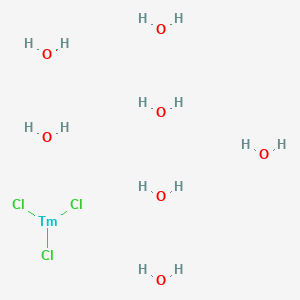
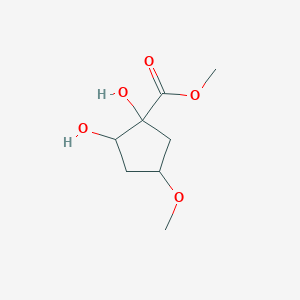
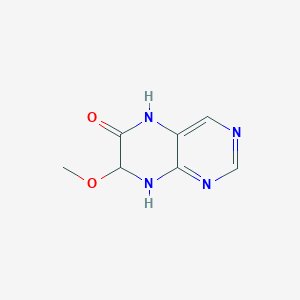
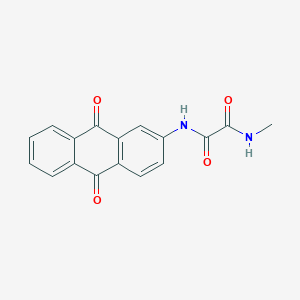

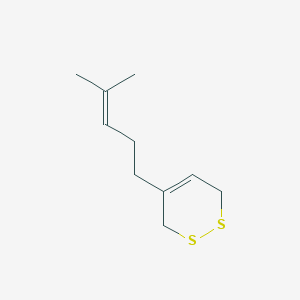
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
